molecular formula C10H18Cl2N4 B1402643 N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride CAS No. 1361116-32-6

N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

Cat. No. B1402643
M. Wt: 265.18 g/mol
InChI Key: ZIFKLCOZLRTQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2060006-15-5 . It has a molecular weight of 215.17 and is a solid at room temperature . It is stored in an inert atmosphere .


Physical And Chemical Properties Analysis

“N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a solid at room temperature . It is stored in an inert atmosphere . The compound has a molecular weight of 215.17 .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Insecticidal and Antibacterial Potential : A derivative, specifically (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, was synthesized via cyclocondensation under microwave irradiation. These compounds demonstrated significant insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).

  • Antifungal Properties : Derivatives of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine showed promising antifungal effects. Specifically, compounds synthesized by nucleophilic displacement demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

  • Synthesis of Stable Betainic Pyrimidinaminides : Another derivative, 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts, was synthesized, emphasizing the importance of substituent patterns for stability (Schmidt, 2002).

Chemical Properties and Synthesis

  • Charge-Cumulated Hetarenes : A study on nucleophilic substitution on 2,4,6-trichloropyrimidine with 4-(pyrrolidin-1-yl)pyridine led to the formation of charge-transfer complexes, indicating applications in electronic materials (Schmidt & Hetzheim, 1997).

  • Synthesis of Pyrimidine-Azitidinone Analogues : A series of analogues synthesized from this compound showed promising in vitro antimicrobial and antituberculosis activities, indicating its potential in drug development (Chandrashekaraiah et al., 2014).

  • Kinetic Studies on Oxidation : Kinetic studies of derivatives of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine revealed insights into the oxidation processes, which are critical in understanding its chemical behavior (Fawzy & Shaaban, 2014).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

properties

IUPAC Name

N,2-dimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-7-13-9(5-10(11-2)14-7)8-3-4-12-6-8;;/h5,8,12H,3-4,6H2,1-2H3,(H,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFKLCOZLRTQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride

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